molecular formula C11H15NO5S B1296520 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid CAS No. 91280-33-0

3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid

Cat. No. B1296520
CAS RN: 91280-33-0
M. Wt: 273.31 g/mol
InChI Key: SZILOGOOPIXJAQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of “3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid” is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid” are not available in the sources I found .

Scientific Research Applications

Catalytic Applications

A study on the catalytic synthesis of isoamyl butyrate demonstrated that p-toluene sulfonic acid, a related compound, is superior to sulfuric acid as a catalyst in the esterification process. This research suggests potential applications of toluene sulfonic acid derivatives in esterification reactions, which could extend to compounds like 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid for similar or related syntheses (Lin Yuan, 2003).

Material Science and Polymer Chemistry

The synthesis and modification of hydroxyl-terminated hyperbranched polymer research utilized p-toluene sulfonic acid as a catalyst, indicating the role of sulfonic acid derivatives in polymer synthesis and modification. This implies that 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid could potentially be used in the synthesis or modification of polymers, enhancing their properties for various applications (Wang Xuechuan, 2012).

Crystallography and Structural Chemistry

Research on the crystal structures of sulfonamide compounds, including a closely related compound, highlighted significant conformational differences in the L-tyrosine cores of molecules. This study provides insight into how variations in sulfonamide derivatives, like 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid, could influence molecular conformation and interactions, relevant for designing materials with specific crystallographic properties (Muneeb Hayat Khan et al., 2011).

Organic Synthesis

Investigations into the Rh-catalyzed isomerization and intramolecular redox reaction of alkynyl ethers to produce dihydropyrans and ketoolefins showcased the complex chemical transformations that sulfonamide derivatives can undergo. These findings hint at the potential synthetic utility of 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid in facilitating or undergoing similar transformative chemical reactions (Daisuke Shikanai et al., 2009).

Future Directions

The future directions of research and applications involving “3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid” are not clear from the sources I found .

properties

IUPAC Name

3-hydroxy-2-[(4-methylphenyl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-7-3-5-9(6-4-7)18(16,17)12-10(8(2)13)11(14)15/h3-6,8,10,12-13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZILOGOOPIXJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304615
Record name Threonine, N-(p-tolylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid

CAS RN

91280-33-0
Record name Threonine, N-(p-tolylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91280-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Threonine, N-(p-tolylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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